2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S2/c11-8(12)5-15-9-6-3-1-2-4-7(6)16(13,14)10-9/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWDWXFGPHJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200829 | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-37-2 | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Covalent Inhibitors
One of the most promising applications of this compound lies in its role as a covalent inhibitor. Research indicates that derivatives of benzothiazole, including 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, have shown significant inhibitory effects on enzymes involved in various diseases.
- Case Study: Leishmania mexicana Pyruvate Kinase (LmPYK)
- A study demonstrated that the compound acts as an irreversible inhibitor of LmPYK by forming a covalent bond with an active-site lysine residue (Lys335). This interaction was confirmed through X-ray crystallography, revealing structural details that highlight the mechanism of inhibition. The derivative exhibited an IC50 value of approximately 10 µM, indicating potent activity against the enzyme .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain benzothiazole derivatives possess broad-spectrum antibacterial activity.
- Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Benzothiazolyl)acetic acid | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
Enzyme Inhibition
The ability of this compound to inhibit key metabolic enzymes makes it a candidate for further research in metabolic disorders.
- Case Study: Glycolytic Enzymes
Pesticide Development
Due to its bioactive properties, derivatives of this compound are being investigated for use as pesticides. The structural characteristics allow for the design of compounds that can disrupt pest metabolism.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structural Variations and Electronic Effects
Core Benzothiazole Modifications: The target compound and NCGC00188636 share the 1,1-dioxo (sulfone) group, which enhances electrophilicity and reactivity toward nucleophilic residues in enzyme active sites . Substitution at the 3-position of the benzothiazole ring varies: sulfanyl (-S-) in the target compound vs. amino (-NH-) in CAS 854357-50-7. This alters hydrogen-bonding capacity and steric effects .
Acid/Ester Functional Groups :
Physicochemical Properties
- Solubility : NCGC00188636 is soluble in DMSO (15 mg/mL) , while the target compound’s solubility remains uncharacterized but is expected to be comparable due to structural similarity.
- Thermal Stability : NCGC00188636 has a predicted boiling point of 572.8±52.0°C and density of 1.54±0.1 g/cm³ , suggesting high thermal stability, a trait likely shared by the target compound.
Biological Activity
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid (CAS: 854357-37-2) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a benzothiazole moiety linked to an acetic acid group through a sulfur atom. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N O₄S₂ |
| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)O |
| InChI | InChI=1S/C9H7NO4S2/c11-8(12)5-15-9/h1-4H,5H2,(H,11,12) |
| InChIKey | LYHWDWXFGPHJOQ-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antioxidant Properties
Research indicates that compounds with a benzothiazole structure often exhibit significant antioxidant properties. This activity is primarily attributed to their ability to modulate reactive oxygen species (ROS) and enhance cellular defense mechanisms against oxidative stress. Such properties are crucial in the context of diseases related to oxidative damage and inflammation .
The compound may interact with key proteins involved in oxidative stress response pathways. For instance, it could influence the Nrf2-Keap1 signaling pathway, which is pivotal for the regulation of antioxidant response elements (AREs). Compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) have shown promise in therapeutic applications for conditions exacerbated by oxidative stress .
Study on Antioxidant Activity
A study focusing on similar benzothiazole derivatives demonstrated their efficacy in reducing oxidative stress markers in cellular models. The derivatives exhibited a dose-dependent increase in antioxidant enzyme activities, suggesting that this compound may have comparable effects .
In Vivo Studies
In vivo studies on related compounds have shown that they can significantly reduce inflammation and tissue damage in models of acute injury. These findings suggest potential applications for this compound in therapeutic settings for inflammatory diseases .
Safety and Toxicity
The safety profile of this compound has not been extensively documented. However, similar compounds have been associated with mild toxicity at higher concentrations. It is crucial to evaluate the compound's safety through rigorous toxicological assessments before clinical application .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves nucleophilic substitution under alkaline conditions. For example, benzo[d]isothiazol-3(2H)-one derivatives can react with chloroacetic acid in water using sodium hydroxide as a base at 0–5°C, followed by room-temperature stirring and pH adjustment to precipitate the product . Yield optimization may involve solvent selection (e.g., dimethylformamide-water mixtures for crystallization), reaction time (4–6 hours), and stoichiometric ratios (1:1 molar ratio of reactants).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., O–H distances refined to 0.86 Å) .
- NMR/IR : Confirm the sulfanyl (-S-) and acetic acid moieties. For example, IR detects C=O stretching (~1700 cm⁻¹), while ¹H NMR identifies aromatic protons (6.8–7.5 ppm) and methylene groups (δ ~3.8 ppm) .
- Elemental analysis : Validate purity (>97%) .
Q. How can researchers assess the reactivity of the sulfanyl group in derivative synthesis?
- Methodology : The sulfanyl group undergoes nucleophilic substitution or oxidation. For example, solvent-free reductive amination with aldehydes can yield hydrazide derivatives (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide), monitored via TLC (chloroform:methanol = 7:3) .
Advanced Research Questions
Q. How can computational methods streamline reaction design and reduce experimental trial-and-error?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, ICReDD combines reaction path searches with experimental data to optimize conditions (e.g., pH, solvent polarity) and achieve >80% yield in fewer iterations .
Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters across studies?
- Methodology :
- Comparative crystallography : Analyze differences in bond lengths/angles (e.g., O–H vs. S–C distances) caused by substituent effects (e.g., dioxo vs. oxo groups) .
- Controlled replication : Repeat syntheses under standardized conditions (e.g., ice-water bath vs. room temperature) to isolate variables affecting spectral outcomes .
Q. How do electronic effects of the 1,1-dioxo group influence the compound’s acidity and biological activity?
- Methodology :
- pKa determination : Use potentiometric titration to compare acidity with non-dioxo analogs.
- Docking studies : Model interactions with enzymes (e.g., bacterial dihydrofolate reductase) to correlate electronic profiles with antimicrobial activity .
Q. What advanced purification techniques ensure high purity for pharmacological testing?
- Methodology :
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DMF/water) to enhance crystal lattice stability and purity (>99%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
